molecular formula C23H16ClN3OS2 B415346 (2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B415346
M. Wt: 450g/mol
InChI Key: LEGFWWCGZGFWME-XJIBWINFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common route includes the condensation of 5-chloro-3-methyl-1,3-benzothiazol-2-one with appropriate thiazolidinone derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines.

Scientific Research Applications

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1,3-benzothiazol-2-one
  • 5-chloro-3-methyl-1,3-benzothiazole-2-thione

Uniqueness

(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its dual benzothiazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This makes it more versatile in applications compared to its simpler analogs.

Properties

Molecular Formula

C23H16ClN3OS2

Molecular Weight

450g/mol

IUPAC Name

(5Z)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16ClN3OS2/c1-26-18-14-15(24)12-13-19(18)29-22(26)20-21(28)27(17-10-6-3-7-11-17)23(30-20)25-16-8-4-2-5-9-16/h2-14H,1H3/b22-20-,25-23?

InChI Key

LEGFWWCGZGFWME-XJIBWINFSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

SMILES

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.